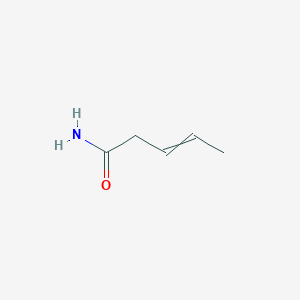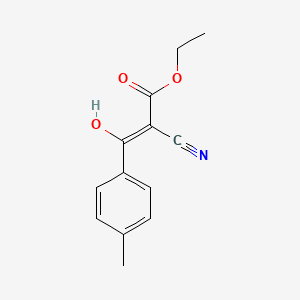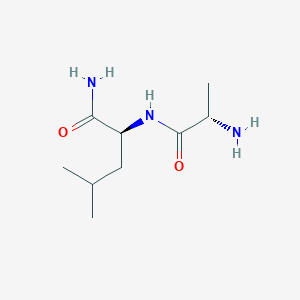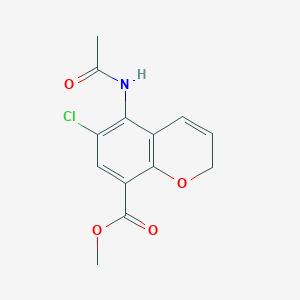
3-Pentenamide, (E)-
Overview
Description
3-Pentenamide, (E)-, is an organic compound with the molecular formula C5H9NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). The (E)- configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a specific geometric structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Pentenamide, (E)-, can be synthesized through various methods. One common approach involves the reaction of 3-pentenoic acid with ammonia or an amine in the presence of a dehydrating agent. This reaction typically requires mild heating to facilitate the formation of the amide bond . Another method involves the use of acid chlorides or anhydrides, which react with ammonia or amines to form the corresponding amides .
Industrial Production Methods
In industrial settings, the production of 3-Pentenamide, (E)-, often involves the catalytic hydrogenation of nitriles or the hydrolysis of nitriles under acidic or basic conditions. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Pentenamide, (E)-, undergoes various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, 3-Pentenamide, (E)-, can be hydrolyzed to yield 3-pentenoic acid and ammonia.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert 3-Pentenamide, (E)-, to primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amides.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include 3-pentenoic acid, primary amines, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Pentenamide, (E)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pentenamide, (E)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. It can also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Pentanamide: Similar in structure but lacks the double bond present in 3-Pentenamide, (E)-.
Hexenamide: Contains a longer carbon chain and different geometric configuration.
Butenamide: Shorter carbon chain and different reactivity profile.
Uniqueness
3-Pentenamide, (E)-, is unique due to its specific (E)- configuration, which imparts distinct chemical and physical properties. This configuration affects its reactivity, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
pent-3-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-3-4-5(6)7/h2-3H,4H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARRNBYMHFLZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)
![2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1396476.png)

![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)
![Ethyl 4-[(4-aminopiperidin-1-yl)methyl]piperidine-1-carboxylate dihydrochloride](/img/structure/B1396483.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)
![1-(Imidazo[1,2-a]pyridin-2-yl)propan-1-amine dihydrochloride](/img/structure/B1396487.png)

![Ethyl 5-(4-chlorophenyl)-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1396490.png)



